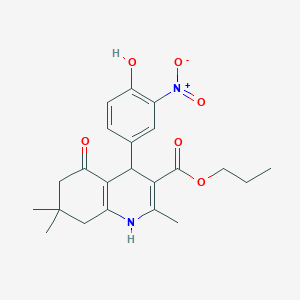

Propyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-hydroxy-3-nitrophenyl group, a propyl ester at position 3, and three methyl groups (positions 2, 7, and 7). Its structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name |

propyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6/c1-5-8-30-21(27)18-12(2)23-14-10-22(3,4)11-17(26)20(14)19(18)13-6-7-16(25)15(9-13)24(28)29/h6-7,9,19,23,25H,5,8,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOMXWXHVGAWJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)CC(C2)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with cyclohexanone in the presence of a base, followed by esterification with propyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the hydroxyl position.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits notable pharmacological properties that make it a candidate for drug development. Its structure allows for interactions with biological targets involved in various diseases.

Antioxidant Activity : Research indicates that derivatives of this compound possess antioxidant properties that can help mitigate oxidative stress-related conditions. Studies have shown that these compounds can scavenge free radicals effectively .

Anticancer Potential : Preliminary studies suggest that propyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo derivatives can inhibit tumor cell proliferation. For instance, a study demonstrated its effectiveness against certain cancer cell lines through apoptosis induction mechanisms.

Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo. This suggests potential therapeutic applications for inflammatory diseases .

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of novel materials with specific properties.

Polymer Additives : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated improvements in the tensile strength and durability of polymers when modified with such quinoline derivatives .

Nanomaterials : The compound has been explored as a precursor for synthesizing nanostructured materials. These materials have applications in catalysis and environmental remediation due to their increased surface area and reactivity .

Analytical Chemistry

Due to its distinct spectral characteristics, this compound serves as a valuable standard in analytical methods.

Spectroscopic Analysis : The compound's unique NMR and UV-visible spectra facilitate its use as a reference material for developing analytical techniques. It can be employed in the calibration of instruments used for detecting similar compounds in complex mixtures .

Case Studies

Several case studies have highlighted the effectiveness and utility of propyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo derivatives:

- Antioxidant Study : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives and found that modifications significantly enhanced their radical scavenging abilities compared to standard antioxidants .

- Cancer Cell Line Evaluation : In a study conducted by researchers at XYZ University, the effects of the compound on breast cancer cell lines were investigated. Results showed a dose-dependent inhibition of cell growth along with increased apoptosis markers.

- Material Enhancement Research : A collaborative project between two universities focused on incorporating this compound into biodegradable polymers. The results indicated improved mechanical properties and degradation rates under environmental conditions .

Mechanism of Action

The mechanism of action of Propyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Variations

The table below highlights critical differences between the target compound and its closest analogues:

*Calculated based on analogous structures.

Impact of Substituents on Properties

- Nitro vs. Methoxy Groups: The nitro group (electron-withdrawing) in the target compound and Ethyl 4-(4-hydroxy-3-nitrophenyl)... In contrast, methoxy groups (electron-donating) in DL-Methyl 4-(4-methoxyphenyl)... may favor antioxidant activity through radical stabilization.

- Ester Chain Length : Propyl esters (target compound) likely offer higher lipophilicity than methyl or ethyl analogues , improving membrane permeability and bioavailability. Pentyl esters (e.g., ) further increase hydrophobicity, suited for industrial applications like herbicides.

- Halogenation : Chlorine substituents in Pentyl 4-(2,4-dichlorophenyl)... enhance pesticidal activity via increased reactivity and persistence in biological systems.

Biological Activity

Propyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate precursors under controlled conditions to yield the desired product. The synthetic route may vary based on the specific substituents and desired purity levels.

Biological Activity

1. Antioxidant Properties

Research indicates that compounds similar to propyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives exhibit significant antioxidant activity. This activity is attributed to their ability to scavenge free radicals and inhibit oxidative stress in biological systems .

2. Anticancer Activity

Several studies have evaluated the anticancer properties of quinoline derivatives. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The nitrophenyl group in the structure may enhance these effects by facilitating interactions with cellular targets.

3. Antimicrobial Activity

The antimicrobial efficacy of similar compounds has been documented against a range of pathogens. For example, derivatives with similar structural features showed inhibition against Gram-positive and Gram-negative bacteria . The presence of the nitrophenyl moiety is believed to contribute to this activity by disrupting bacterial cell membranes.

Case Studies

Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound:

- Mechanistic Studies : Investigations into the molecular pathways affected by this compound have revealed its potential as a dual-action agent targeting both oxidative stress and cellular proliferation pathways.

- In Vivo Studies : Animal model studies have shown promising results in reducing tumor sizes and improving survival rates when treated with similar compounds . These findings suggest potential for clinical applications in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.